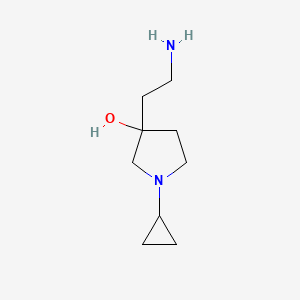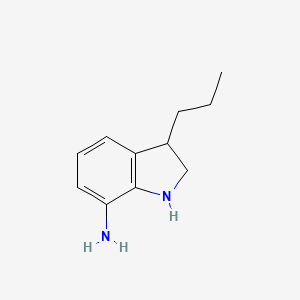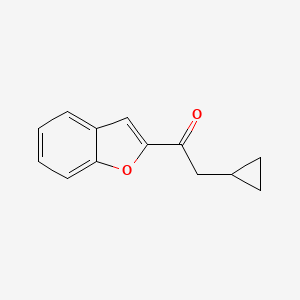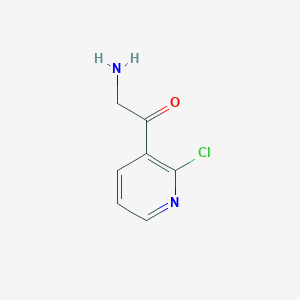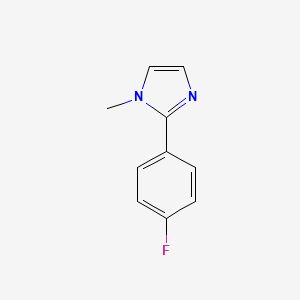
2-(4-Fluoro-phenyl)-1-methyl-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-phenyl)-1-methyl-1h-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic compounds containing nitrogen. The presence of a fluorine atom on the phenyl ring and a methyl group on the imidazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluoro-phenyl)-1-methyl-1h-imidazole can be achieved through several methods. One common approach involves the reaction of 4-fluoroaniline with glyoxal in the presence of ammonium acetate to form the imidazole ring. The reaction conditions typically include heating the mixture to around 100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluoro-phenyl)-1-methyl-1h-imidazole can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom on the phenyl ring can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The imidazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration and bromine for bromination.
Nucleophilic Substitution: Reagents such as alkyl halides can be used for alkylation reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the phenyl ring can yield 2-(4-nitro-phenyl)-1-methyl-1h-imidazole .
Scientific Research Applications
2-(4-Fluoro-phenyl)-1-methyl-1h-imidazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-1-methyl-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to increased biological activity . The imidazole ring can also participate in hydrogen bonding and other interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluoro-phenyl)-ethylamine: This compound has a similar structure but lacks the imidazole ring.
4-(4-Fluoro-phenyl)-1-methyl-1h-imidazole: This is a positional isomer with the same molecular formula but different connectivity.
Uniqueness
2-(4-Fluoro-phenyl)-1-methyl-1h-imidazole is unique due to the presence of both the fluorine-substituted phenyl ring and the methyl-substituted imidazole ring. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H9FN2 |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-methylimidazole |
InChI |
InChI=1S/C10H9FN2/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8/h2-7H,1H3 |
InChI Key |
CNKALVLXLPJYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


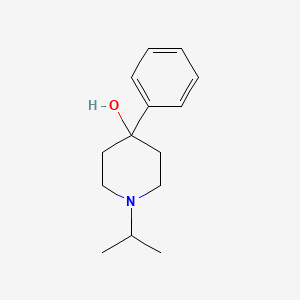
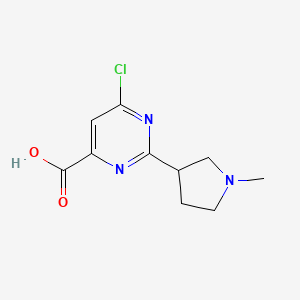
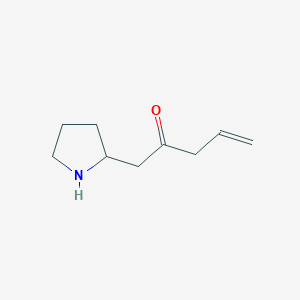
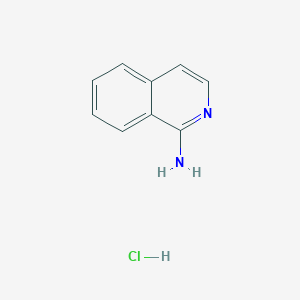
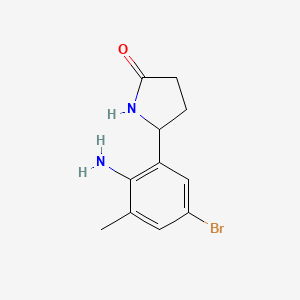
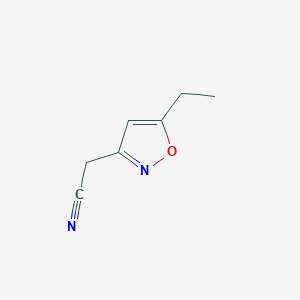
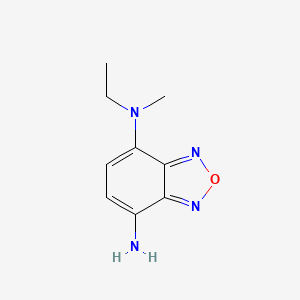
![1-Ethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine](/img/structure/B13204422.png)
